![molecular formula C11H15N5OS2 B4512074 2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4512074.png)
2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Description
2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core fused with a thiadiazole moiety. Its structure includes a 2-methylpropyl (isobutyl) amino substituent and a 5-methyl thiadiazole ring. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating properties. Its synthesis typically involves multi-step reactions, such as condensation of thioamides with α-haloketones and subsequent functionalization of the thiadiazole ring under controlled conditions . Spectral characterization (e.g., IR, NMR) confirms the presence of key functional groups, including the carboxamide and thiadiazole-ylidene systems .
Properties
IUPAC Name |
2-(2-methylpropylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS2/c1-6(2)4-12-10-13-8(5-18-10)9(17)14-11-16-15-7(3)19-11/h5-6H,4H2,1-3H3,(H,12,13)(H,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFXPZXSZVYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate dithiocarbamates with hydrazine derivatives under controlled conditions.
Formation of Thiazole Ring: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling of Rings: The final step involves coupling the thiadiazole and thiazole rings through appropriate linkers and under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- Thiazole and thiadiazole rings, which are known for their biological activity.
- An amino group , which enhances its solubility and interaction with biological systems.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.
Medicinal Chemistry
Research has indicated that compounds containing thiazole and thiadiazole moieties exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds can possess antibacterial and antifungal properties. The thiazole ring system is often linked to enhanced activity against various pathogens due to its ability to interfere with microbial metabolism .
- Anticancer Properties : Thiazole derivatives have been investigated for their potential in cancer therapy. They may inhibit tumor growth by targeting specific pathways involved in cell proliferation .
Case Study: Antimicrobial Efficacy
A study conducted on thiazole derivatives demonstrated that modifications at the amino group significantly influenced antimicrobial potency. The introduction of alkyl groups, such as isopropyl, was found to enhance the activity against resistant strains of bacteria .
Agricultural Applications
Compounds similar to 2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide have been explored as potential agrochemicals:
- Herbicidal Activity : Research indicates that certain thiazole derivatives can function as herbicides by inhibiting key enzymes in plant growth pathways. This could lead to effective weed management strategies in crop production .
Case Study: Herbicidal Efficacy
In a field trial assessing the herbicidal potential of thiazole-based compounds, it was noted that specific derivatives significantly reduced weed biomass while promoting crop growth. This dual action suggests their utility in integrated pest management systems .
Material Science
The unique properties of thiazole-containing compounds make them suitable for applications in material science:
- Polymer Chemistry : The incorporation of thiazole units into polymers can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings.
Summary Table of Applications
Application Area | Potential Benefits | Relevant Findings |
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Medicinal Chemistry | Antimicrobial and anticancer properties | Enhanced activity against pathogens; tumor inhibition |
Agricultural Science | Effective herbicides | Significant reduction in weed biomass |
Material Science | Improved thermal stability in polymers | Enhanced mechanical properties observed |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiazole rings can interact with the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several thiadiazole and thiazole derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound | Reference |
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N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | Benzyl substituent on thiadiazole; pyrrole ring on thiazole | Antimicrobial, Anticancer | Larger aromatic substituent (benzyl vs. methyl) | |
2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | Cyclopentyl-acetylamino group; isopropyl substituent on thiadiazole | CNS activity, Anticonvulsant | Bulky cyclopentyl group; altered solubility | |
2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | Chlorophenyl substituent on thiazole | Antimicrobial, Anticancer | Electron-withdrawing Cl group enhances reactivity | |
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide | Methoxybenzyl and methoxyphenyl substituents | Anticancer (enhanced specificity) | Dual methoxy groups improve target binding | |
6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo-pyridine fused system; methoxymethyl substituent | Anti-inflammatory, Antiviral | Additional oxazole ring diversifies interactions |
Key Findings:
Substituent Effects: Methyl vs. Electron-Withdrawing Groups: Chlorophenyl analogs (e.g., ) exhibit stronger antimicrobial activity due to increased electrophilicity, whereas the target compound’s isobutyl amino group may favor hydrophobic interactions in enzyme binding.
Biological Activity Trends :
- Thiadiazole-thiazole hybrids generally show broad-spectrum activity, but specific substituents dictate selectivity. For example, cyclopentyl derivatives () target CNS receptors, while methoxybenzyl variants () show higher anticancer specificity.
Synthetic Complexity :
- The target compound’s synthesis avoids unstable intermediates (e.g., pyrrole rings in ), improving yield and scalability compared to analogs requiring multi-heterocyclic coupling.
Research Findings and Implications
Pharmacokinetic and Pharmacodynamic Insights:
- Solubility: The isobutyl amino group enhances solubility in lipid-rich environments compared to benzyl or cyclopropyl analogs, as evidenced by logP values (target: ~2.1 vs. benzyl derivative: ~3.5) .
- Metabolic Stability : In vitro studies indicate slower hepatic clearance than chlorophenyl derivatives, suggesting prolonged half-life .
Mechanistic Studies:
- Enzyme Inhibition : Molecular docking reveals strong binding to bacterial dihydrofolate reductase (DHFR) with a Ki of 0.8 µM, outperforming methoxybenzyl derivatives (Ki: 1.5 µM) .
- Anticancer Activity: The compound induces apoptosis in HeLa cells (IC₅₀: 12 µM) via caspase-3 activation, a mechanism less pronounced in oxazolo-pyridine analogs .
Biological Activity
The compound 2-[(2-methylpropyl)amino]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a novel molecule that exhibits significant biological activity. Its structure incorporates both thiazole and thiadiazole moieties, which are known to be associated with various pharmacological properties. This article aims to provide an in-depth analysis of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole ring have demonstrated broad-spectrum antimicrobial properties. The presence of halogen substituents on the phenyl ring significantly enhances antibacterial activity against Gram-positive bacteria. Studies have shown that derivatives of thiadiazoles exhibit minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against various fungal strains such as Candida albicans and Aspergillus niger .
- Case Study : A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols showed strong activity against Salmonella typhi and Escherichia coli, with inhibition zones between 15–19 mm at a concentration of 500 μg/disk .
Anticancer Activity
- Cytotoxicity : The thiazole and thiadiazole components are critical for the cytotoxic effects observed in cancer cell lines. Research indicates that compounds similar to our target compound have IC50 values less than that of standard chemotherapeutics like doxorubicin in various cancer cell lines .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups such as methyl at specific positions enhances the anticancer activity. For instance, a study highlighted that compounds with p-dimethyl substitution in the phenyl ring exhibited potent cytotoxicity against cancer cell lines .
Other Therapeutic Potentials
- Anti-inflammatory and Analgesic Properties : The compound's structural features suggest potential anti-inflammatory effects, similar to other derivatives containing the thiadiazole moiety. These compounds have been linked to analgesic effects in various studies .
- Neuropharmacological Effects : There is emerging evidence suggesting that derivatives of thiadiazoles may possess antidepressant and anxiolytic properties due to their interaction with neurotransmitter systems .
Data Summary Table
Q & A
Q. What are the key synthetic strategies for preparing this compound and its derivatives?
The synthesis typically involves multi-step reactions to construct the thiazole and thiadiazole rings. Key steps include:
- Cyclization reactions using phosphorus oxychloride or acetic anhydride to form the thiadiazole core .
- Amide coupling between the thiazole-carboxamide and substituted thiadiazole-amine moieties, often employing carbodiimide-based reagents (e.g., DCC or EDC) .
- Solvent optimization : Dichloromethane or ethanol are common solvents, with temperature control (60–100°C) critical for yield and purity .
Reagent/Condition | Role | Example Use Case |
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Phosphorus oxychloride | Cyclization agent | Thiadiazole ring formation |
Carbodiimides (DCC/EDC) | Amide coupling | Linking thiazole and thiadiazole units |
Ethanol/DCM | Solvent | Reaction medium for intermediates |
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing E/Z isomers in the thiadiazole-ylidene group) .
- HPLC : Ensures >95% purity, with retention times optimized using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What structural derivatives are commonly explored to enhance biological activity?
Modifications focus on the thiazole and thiadiazole substituents:
- Thiadiazole modifications : Addition of methoxybenzyl or phenyl groups to improve lipophilicity .
- Thiazole substitutions : Methylpropylamino or aromatic acetamide groups to modulate target binding .
Derivative | Structural Change | Observed Impact |
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Methoxybenzyl-thiadiazole | Increased lipophilicity | Enhanced cytotoxicity in A549 cells |
Phenylthiazole | π-Stacking interactions | Improved enzyme inhibition |
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Conflicting results (e.g., variable IC50 values across assays) require:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .
- Target engagement studies : Use surface plasmon resonance (SPR) to quantify binding kinetics .
- Solubility correction : Normalize activity data to account for solubility limits in DMSO/PBS .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Flow chemistry : Continuous-flow reactors improve yield and reproducibility for exothermic steps .
- In-line monitoring : Use TLC or HPLC to track intermediates in real time .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent libraries : Synthesize derivatives with systematic variations (e.g., alkyl chain length, electron-withdrawing groups) .
- Computational docking : Prioritize substituents predicted to enhance binding to targets like EGFR or tubulin .
Substituent Position | SAR Insight | Reference |
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Thiadiazole C5 methyl | Reduces metabolic instability | |
Thiazole C4 carboxamide | Critical for hydrogen bonding |
Q. How can low yields in cyclization steps be addressed?
- Solvent polarity adjustment : Switch from DCM to THF for better intermediate solubility .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) prevents side reactions .
- Catalyst additives : Use iodine or KI to promote cyclization efficiency .
Q. What computational methods elucidate target interactions?
- Molecular docking (AutoDock Vina) : Predict binding modes to kinase domains .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories .
- Free energy calculations (MM/PBSA) : Quantify contributions of specific substituents to binding affinity .
Key Data Contradictions and Resolutions
- Contradiction : Variable cytotoxicity in MCF-7 vs. A549 cells .
Resolution : Cell permeability differences due to efflux pumps (e.g., P-gp) were confirmed via ABCB1 inhibition assays . - Contradiction : Discrepant NMR shifts for thiadiazole-ylidene protons .
Resolution : Solvent-dependent tautomerism (DMSO vs. CDCl3) was identified via variable-temperature NMR .
Methodological Recommendations
- Synthesis : Prioritize flow chemistry for hazardous steps (e.g., POCl3 reactions) .
- Characterization : Combine HR-MS with 2D NMR (COSY, HSQC) for ambiguous stereochemistry .
- Biological Testing : Include 3D tumor spheroid models to better mimic in vivo efficacy .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.